6-Chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine
CAS No.: 928337-00-2
Cat. No.: VC6965468
Molecular Formula: C13H7ClF3N3O
Molecular Weight: 313.66
* For research use only. Not for human or veterinary use.
![6-Chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine - 928337-00-2](/images/structure/VC6965468.png)
Specification
CAS No. | 928337-00-2 |
---|---|
Molecular Formula | C13H7ClF3N3O |
Molecular Weight | 313.66 |
IUPAC Name | 6-chloro-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazine |
Standard InChI | InChI=1S/C13H7ClF3N3O/c14-11-4-5-12-18-7-10(20(12)19-11)8-2-1-3-9(6-8)21-13(15,16)17/h1-7H |
Standard InChI Key | UOWNIZQQIBFCJF-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C3N2N=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 6-chloro-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazine . Alternative designations include:
Molecular Architecture
The molecular formula C₁₃H₇ClF₃N₃O reflects a 313.66 g/mol molecular weight . Key structural features include:
-
An imidazo[1,2-b]pyridazine bicyclic system.
-
Chlorine substitution at the 6-position.
-
A 3-(trifluoromethoxy)phenyl group at the 3-position.
Table 1: Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₇ClF₃N₃O | |
Molecular Weight | 313.66 g/mol | |
XLogP3 | 3.57 | |
Topological Polar Surface Area | 45.4 Ų |
The trifluoromethoxy group contributes to enhanced lipophilicity (LogP = 3.57) , while the imidazo[1,2-b]pyridazine core provides π-conjugation for potential electronic applications.
Synthesis and Characterization
Synthetic Approaches
While no direct synthesis protocols for this compound are publicly documented, analogous imidazo[1,2-b]pyridazine derivatives are typically synthesized through:
-
Cyclization Reactions: Zinc oxide nanoparticle-catalyzed cyclization of α-halo ketones with amidines .
-
Cross-Coupling: Suzuki-Miyaura reactions for aryl group introduction .
-
Halogenation: Selective bromination using 1,3-dibromo-5,5-dimethylhydantoin .
For the target compound, bromination at position 6 followed by chlorine substitution via nucleophilic aromatic substitution represents a plausible route, though experimental verification is required.
Analytical Characterization
Reported characterization data include:
-
¹H NMR: Aromatic protons appear between δ 7.4–8.5 ppm, with splitting patterns indicative of substitution .
-
IR Spectroscopy: Stretching vibrations for C-F (1100–1200 cm⁻¹) and C-Cl (550–850 cm⁻¹) bonds .
Physicochemical Properties
Solubility and Stability
Experimental solubility data from GlpBio indicate:
Table 2: Physicochemical Parameters
The high density (1.5 g/cm³) suggests significant molecular packing efficiency in the solid state.
Concentration | Volume Required (per 1 mg) |
---|---|
1 mM | 3.19 mL solvent |
5 mM | 0.64 mL solvent |
10 mM | 0.32 mL solvent |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume